Pyridazine, monopicrate
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Overview
Description
Pyridazine, monopicrate is a compound that belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine, monopicrate can be synthesized through several methods. One common approach involves the cyclization of unsaturated diketones with hydrazine . Another method includes the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions between 3-monosubstituted s-tetrazine and silyl enol ethers . Additionally, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective synthesis of pyridazine derivatives under neutral conditions .
Industrial Production Methods: Industrial production of pyridazine derivatives often involves large-scale cyclization reactions using readily available starting materials such as diketones and hydrazines. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridazine, monopicrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products:
Oxidation: Pyridazinones
Reduction: Dihydropyridazines
Substitution: Polysubstituted pyridazines
Scientific Research Applications
Pyridazine, monopicrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridazine, monopicrate involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, pyridazine compounds can act as receptor antagonists by binding to receptor sites and preventing the activation of downstream signaling pathways .
Comparison with Similar Compounds
- Pyrimidine
- Pyrazine
- Phthalazine
- Cinnoline
Properties
CAS No. |
6164-81-4 |
---|---|
Molecular Formula |
C10H7N5O7 |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
pyridazine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H4N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-4H |
InChI Key |
FPQUURQZILZEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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